1-tert-Butylaziridin-2-one
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Overview
Description
1-tert-Butylaziridin-2-one is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group attached to the aziridine ring. Aziridines are known for their high reactivity due to the ring strain associated with the three-membered ring structure. This reactivity makes them valuable intermediates in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butylaziridin-2-one can be synthesized through several methods. One common approach involves the reaction of N-tosyl imines with iodomethyllithium, which allows for the efficient and general synthesis of aziridines . Another method involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3, resulting in the formation of aziridine carboxylates with high diastereoselectivity . Additionally, the use of solid acid catalysts like Montmorillonite K-10 can facilitate the stereoselective reaction of imines with ethyl diazoacetate to yield cis-aziridines .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of reagents and catalysts, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butylaziridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring to amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted aziridines or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce amines.
Scientific Research Applications
1-tert-Butylaziridin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-tert-Butylaziridin-2-one involves its high reactivity due to the ring strain in the aziridine ring. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Aziridine: The parent compound of the aziridine family, characterized by a three-membered nitrogen-containing ring.
Azetidine: A four-membered nitrogen-containing ring, which is less strained and less reactive compared to aziridines.
Ethyleneimine: Another three-membered nitrogen-containing ring, similar to aziridine but with different substituents.
Uniqueness: 1-tert-Butylaziridin-2-one is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials with specific properties.
Properties
CAS No. |
113777-00-7 |
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Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-tert-butylaziridin-2-one |
InChI |
InChI=1S/C6H11NO/c1-6(2,3)7-4-5(7)8/h4H2,1-3H3 |
InChI Key |
VFNOTCGFIRRFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC1=O |
Origin of Product |
United States |
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